![molecular formula C14H14N2O2 B508416 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-45-5](/img/structure/B508416.png)

4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

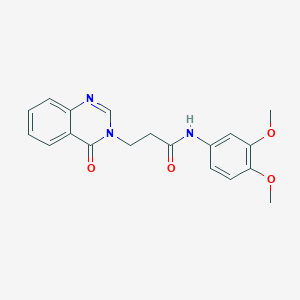

4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid , also known by its chemical formula C₁₇H₁₄N₄O₂ , is a heterocyclic organic compound. It features a benzene ring with a methyl group at position 4, an amino group attached to the pyridine ring, and a carboxylic acid functional group. The compound exhibits interesting pharmacological properties and has been investigated for potential therapeutic applications .

Scientific Research Applications

Chemical Variability and Properties

A review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), closely related to the structure of interest. This review highlights the preparation procedures, properties, and spectroscopic properties of such compounds, suggesting potential areas of investigation for analogues like 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid, though it directly does not mention it. The paper emphasizes the need for exploring unknown analogues for biological and electrochemical applications (Boča, Jameson, & Linert, 2011).

Influence of Metals on Electronic Systems

Lewandowski, Kalinowska, and Lewandowska (2005) reviewed the effects of metals on the electronic systems of biologically important molecules, including benzoic and pyridine carboxylic acids. Their findings suggest that the interaction of metals with compounds similar to this compound could significantly influence their electronic systems, impacting their reactivity and stability. This insight is critical for understanding the interactions such compounds may have with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).

Analytical Techniques for Similar Compounds

Teunissen et al. (2010) discussed the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, emphasizing the importance of liquid chromatography coupled with mass spectrometry (LC-MS/MS) for sensitive and selective analysis. This review indicates the applicability of advanced analytical techniques for investigating compounds with similar structural features, suggesting that such methods could be adapted for studying this compound and its derivatives (Teunissen et al., 2010).

Biopolymer Applications

Petzold-Welcke, Schwikal, Daus, and Heinze (2014) reviewed the chemical modification of xylan into ethers and esters with specific properties, demonstrating the potential of using derivatives of xylan for drug delivery applications. This research highlights the versatility of chemical modifications in developing biopolymer applications, suggesting that similar strategies could be explored for this compound derivatives in biomedical fields (Petzold-Welcke et al., 2014).

Pharmacological Importance of Derivatives

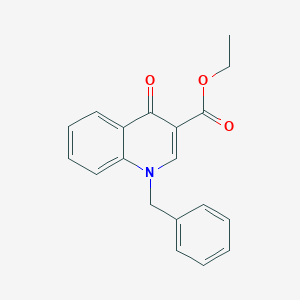

Danao et al. (2021) explored the pharmacological importance of isoquinoline derivatives in modern therapeutics, underlining the biological potentials such as anti-fungal, anti-Parkinsonism, and anti-tumour activities. This comprehensive review suggests that structural analogues of this compound could exhibit diverse biological activities, highlighting the importance of chemical modifications in discovering new pharmacotherapeutic agents (Danao et al., 2021).

properties

IUPAC Name |

4-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-5-6-11(14(17)18)8-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDLJUAQYBFOMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)

![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)

![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B508448.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B508453.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B508458.png)